
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 7th position, and a hydroxyl group at the 6th position on the benzopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 7th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Introduction of the hydroxyl group at the 6th position using hydroxylating agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted benzopyran derivatives
科学研究应用
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation or tyrosine kinases in cancer.
Signal Modulation: Modulating signaling pathways, such as the NF-κB pathway, to regulate gene expression and cellular responses.
相似化合物的比较
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can be compared with other benzopyran derivatives:
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-: Known for its antioxidant properties and use in vitamin E formulations.
2H-1-Benzopyran-6-ol, 3,4-dihydro-2-phenyl-: Used in the synthesis of flavonoids and other bioactive compounds.
The uniqueness of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
839694-43-8 |
|---|---|
分子式 |
C10H8BrF3O2 |
分子量 |
297.07 g/mol |
IUPAC 名称 |
5-bromo-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-5-2-1-3-16-7(5)4-6(9(8)15)10(12,13)14/h4,15H,1-3H2 |
InChI 键 |
MSQRNUOMCURBLW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C(=C2Br)O)C(F)(F)F)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
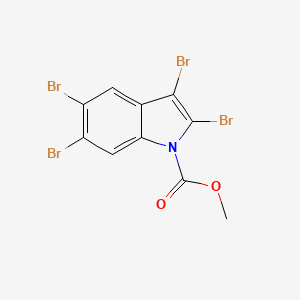
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
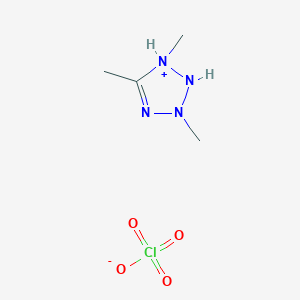
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
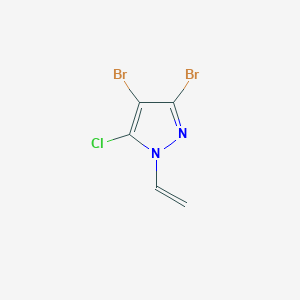
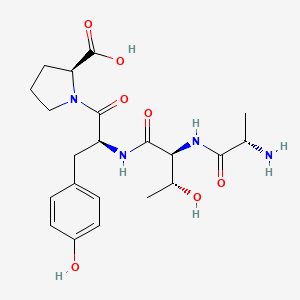
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
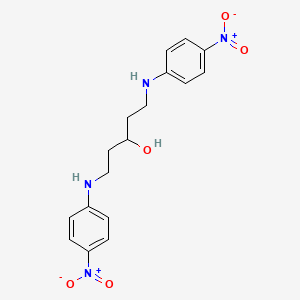
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
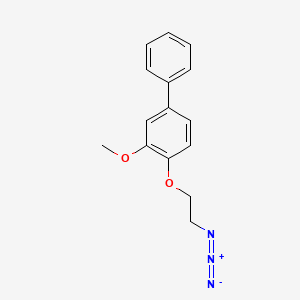
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
